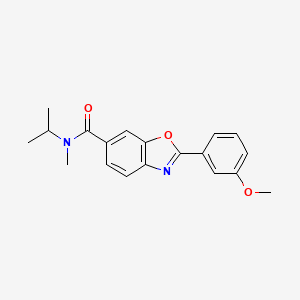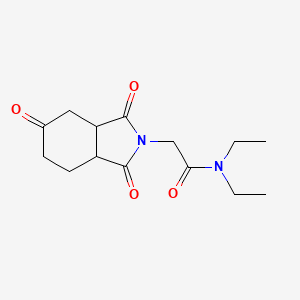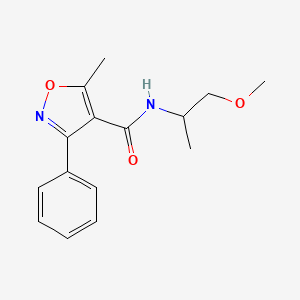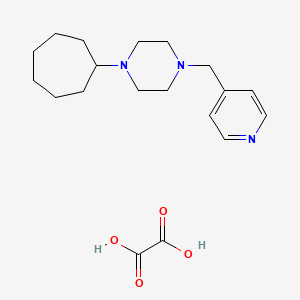
N-isopropyl-2-(3-methoxyphenyl)-N-methyl-1,3-benzoxazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-(3-methoxyphenyl)-N-methyl-1,3-benzoxazole-6-carboxamide, also known as PBOX-15, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-isopropyl-2-(3-methoxyphenyl)-N-methyl-1,3-benzoxazole-6-carboxamide involves its binding to tubulin, a protein involved in cell division. This binding disrupts the microtubule network, leading to cell cycle arrest and apoptosis. N-isopropyl-2-(3-methoxyphenyl)-N-methyl-1,3-benzoxazole-6-carboxamide has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-isopropyl-2-(3-methoxyphenyl)-N-methyl-1,3-benzoxazole-6-carboxamide has been found to exhibit several biochemical and physiological effects, including anti-tumor activity, inhibition of angiogenesis, and sensitization of cancer cells to radiation therapy. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-isopropyl-2-(3-methoxyphenyl)-N-methyl-1,3-benzoxazole-6-carboxamide in lab experiments is its high potency and specificity towards cancer cells. This allows for lower doses to be used, reducing the risk of toxicity to normal cells. However, one limitation is the limited solubility of N-isopropyl-2-(3-methoxyphenyl)-N-methyl-1,3-benzoxazole-6-carboxamide in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-isopropyl-2-(3-methoxyphenyl)-N-methyl-1,3-benzoxazole-6-carboxamide. One area of interest is the development of N-isopropyl-2-(3-methoxyphenyl)-N-methyl-1,3-benzoxazole-6-carboxamide analogues with improved solubility and potency. Another direction is the investigation of N-isopropyl-2-(3-methoxyphenyl)-N-methyl-1,3-benzoxazole-6-carboxamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-isopropyl-2-(3-methoxyphenyl)-N-methyl-1,3-benzoxazole-6-carboxamide and its potential applications in other disease areas.
Métodos De Síntesis
N-isopropyl-2-(3-methoxyphenyl)-N-methyl-1,3-benzoxazole-6-carboxamide can be synthesized using a multi-step process that involves the condensation of 3-methoxybenzaldehyde with N-methylanthranilic acid, followed by cyclization with isopropylamine and subsequent carboxylation. This method has been optimized to produce high yields of N-isopropyl-2-(3-methoxyphenyl)-N-methyl-1,3-benzoxazole-6-carboxamide with good purity.
Aplicaciones Científicas De Investigación
N-isopropyl-2-(3-methoxyphenyl)-N-methyl-1,3-benzoxazole-6-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. This compound has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-N-methyl-N-propan-2-yl-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)21(3)19(22)14-8-9-16-17(11-14)24-18(20-16)13-6-5-7-15(10-13)23-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHWJECJJKVLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5104029.png)

![1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5104056.png)
![N-(4-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5104074.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5104087.png)

![2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5104107.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5104114.png)

![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5104122.png)
![2-amino-6-chloro-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5104129.png)
![N-cyclohexyl-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5104132.png)